molecular formula C18H17N3O5 B11594986 2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11594986
M. Wt: 355.3 g/mol
InChI Key: JPYTVFQNYQYHSJ-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrrolidinyl ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,5-dioxopyrrolidine-3-carbaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 2-hydroxy-N’-[(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its pyrrolidinyl ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzohydrazide derivatives, potentially enhancing its stability and specificity in various applications .

Biological Activity

2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a hydrazide functional group and a pyrrolidinone moiety, may play a significant role in medicinal chemistry.

  • Molecular Formula : C18H17N3O5
  • Molecular Weight : 355.3 g/mol

The presence of hydroxyl and methoxy groups enhances the solubility and reactivity of this compound, making it a candidate for various biological applications.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
HCT1163.7
MCF-71.2
HEK 2935.3

These results suggest that the compound is particularly effective against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies showed selective antibacterial effects against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its efficacy against cancer cells and pathogens .

Case Studies

A recent case study explored the effects of this compound on tumor growth in animal models. The administration of varying doses resulted in significant tumor size reduction compared to control groups, further supporting its anticancer potential.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H17N3O5/c1-26-12-8-6-11(7-9-12)21-16(23)10-14(18(21)25)19-20-17(24)13-4-2-3-5-15(13)22/h2-9,14,19,22H,10H2,1H3,(H,20,24)

InChI Key

JPYTVFQNYQYHSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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